4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline 4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18046635
InChI: InChI=1S/C12H13BrF3NOSi/c1-19(2,3)5-4-8-6-9(13)7-10(11(8)17)18-12(14,15)16/h6-7H,17H2,1-3H3
SMILES:
Molecular Formula: C12H13BrF3NOSi
Molecular Weight: 352.22 g/mol

4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline

CAS No.:

Cat. No.: VC18046635

Molecular Formula: C12H13BrF3NOSi

Molecular Weight: 352.22 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline -

Specification

Molecular Formula C12H13BrF3NOSi
Molecular Weight 352.22 g/mol
IUPAC Name 4-bromo-2-(trifluoromethoxy)-6-(2-trimethylsilylethynyl)aniline
Standard InChI InChI=1S/C12H13BrF3NOSi/c1-19(2,3)5-4-8-6-9(13)7-10(11(8)17)18-12(14,15)16/h6-7H,17H2,1-3H3
Standard InChI Key YTWBYSYJBJOOSC-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C#CC1=C(C(=CC(=C1)Br)OC(F)(F)F)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring substituted at the 2-, 4-, and 6-positions. The 2-position hosts a trifluoromethoxy group (OCF3-\text{OCF}_3), the 4-position a bromine atom, and the 6-position a trimethylsilyl-protected ethynyl group (C≡C-Si(CH3)3-\text{C≡C-Si(CH}_3)_3). This arrangement creates significant steric hindrance while enhancing electron-withdrawing effects, which influence reactivity in cross-coupling reactions.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight352.22 g/mol
Purity>98.0% (GC)
Storage ConditionsCool, dark place (<15°C)
SolubilityLimited in polar solvents

The trifluoromethoxy group increases lipophilicity (logP3.2\log P \approx 3.2), while the trimethylsilyl ethynyl moiety enhances stability against premature alkyne oxidation .

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Bromination and Trifluoromethoxylation: 4-Bromo-2-(trifluoromethoxy)aniline serves as the precursor, synthesized via electrophilic substitution of aniline derivatives .

  • Sonogashira Coupling: Introduction of the trimethylsilyl ethynyl group via palladium-catalyzed cross-coupling with trimethylsilylacetylene .

  • Protection/Deprotection: The trimethylsilyl group acts as a protecting agent for the alkyne, which can be later removed for further functionalization .

Representative Reaction:

C7H5BrF3NO+HC≡C-Si(CH3)3Pd/Cu, BaseC12H13BrF3NOSi[1][7]\text{C}_7\text{H}_5\text{BrF}_3\text{NO} + \text{HC≡C-Si(CH}_3)_3 \xrightarrow{\text{Pd/Cu, Base}} \text{C}_{12}\text{H}_{13}\text{BrF}_3\text{NOSi} \quad[1][7]

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring precise substitution at the 6-position requires careful control of reaction conditions (e.g., temperature <60°C) .

  • Yield Improvements: Reported yields range from 40–70%, necessitating catalyst optimization (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • Aromatic protons: δ7.557.68\delta 7.55–7.68 (d, J=8.8J = 8.8 Hz, 2H) .

    • NH2_2: δ4.21\delta 4.21 (broad singlet, exchangeable) .

  • 13^{13}C NMR:

    • Alkyne carbons: δ89.5\delta 89.5 (C≡C-Si), δ68.9\delta 68.9 (Si-CH3_3) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z=352.22m/z = 352.22 [M+H]+^+.

Applications in Chemical Research

Pharmaceutical Intermediate

The compound’s electron-deficient aromatic ring facilitates participation in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling access to bioactive molecules . For example, it serves as a precursor to kinase inhibitors by replacing bromine with heterocyclic amines .

Materials Science

The trimethylsilyl ethynyl group enhances thermal stability in polymer backbones, making it valuable for:

  • Conjugated polymers in organic electronics .

  • Metal-organic frameworks (MOFs) with tailored pore sizes .

Comparative Analysis with Analogues

CompoundSubstituentsMW (g/mol)Application
4-Bromo-5-fluoro-2-[(TMS)ethynyl]anilineBr, F, TMS-ethynyl286.21Antimicrobial agents
4-Bromo-2-(trifluoromethoxy)anilineBr, OCF3_3256.02Cross-coupling precursor

The trifluoromethoxy group in the target compound enhances electron-withdrawing effects compared to fluoro analogues, accelerating nucleophilic aromatic substitution .

Future Research Directions

  • Catalyst Development: Exploring N-heterocyclic carbene (NHC) ligands to improve coupling efficiency .

  • Biological Screening: Evaluating antifungal and anticancer activity in collaboration with fluorinated analogs .

  • Green Chemistry: Developing solvent-free synthetic routes to reduce environmental impact .

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